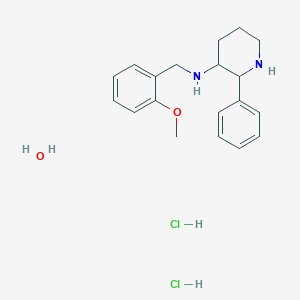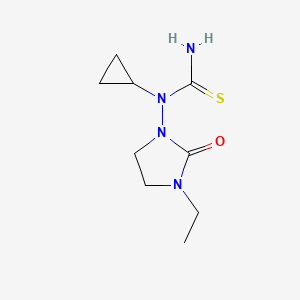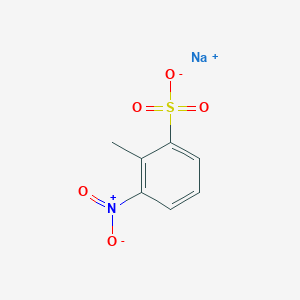![molecular formula C8H7N3O B12817755 N-(1H-Benzo[d]imidazol-2-yl)formamide](/img/structure/B12817755.png)
N-(1H-Benzo[d]imidazol-2-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-Benzo[d]imidazol-2-yl)formamide is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring attached to a formamide group, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzo[d]imidazol-2-yl)formamide typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. One common method is the reaction of o-phenylenediamine with formic acid under reflux conditions, leading to the formation of the desired product. Another approach involves the use of formamide as a reagent, where o-phenylenediamine is reacted with formamide in the presence of a catalyst such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzo[d]imidazol-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.
Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological or chemical properties.
Scientific Research Applications
N-(1H-Benzo[d]imidazol-2-yl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(1H-Benzo[d]imidazol-2-yl)formamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds have similar structural features and are studied for their optoelectronic properties.
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone: This compound is used in similar applications and has comparable chemical properties.
Uniqueness
N-(1H-Benzo[d]imidazol-2-yl)formamide is unique due to its specific formamide group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)formamide |
InChI |
InChI=1S/C8H7N3O/c12-5-9-8-10-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,10,11,12) |
InChI Key |
BYTSLBARFPXYEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




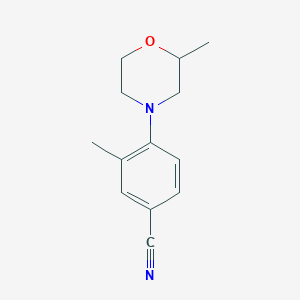
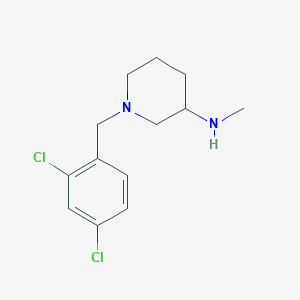
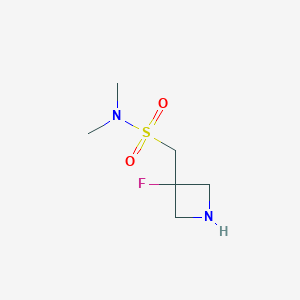

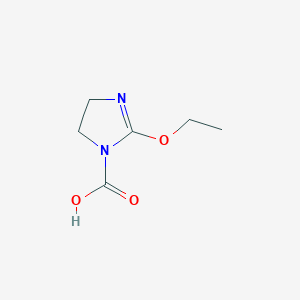

![tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane](/img/structure/B12817761.png)
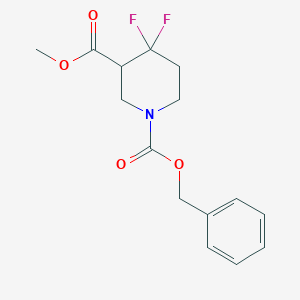
![2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12817767.png)
